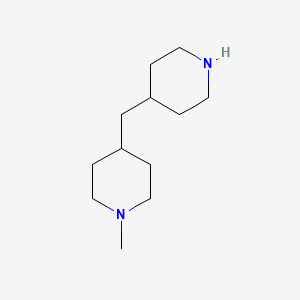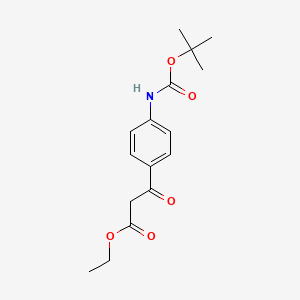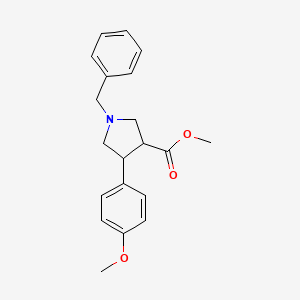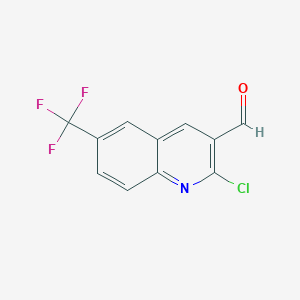
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde is a quinoline derivative that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the sixth position, and a carbaldehyde group at the third position of the quinoline ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Analyse Biochimique
Biochemical Properties
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic amino acid residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate affinity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can affect its biological activity and must be taken into account when designing experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory activity. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interactions with cofactors, such as NADH or FAD, can also impact its metabolic fate and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, affecting gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular respiration and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent. The Vilsmeier reagent is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction proceeds as follows:
Formation of Vilsmeier Reagent: DMF reacts with POCl3 or PCl5 to form the Vilsmeier reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Condensation Reactions: Amines or hydrazines can be used in the presence of acid or base catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid.
Reduction: 2-Chloro-6-(trifluoromethyl)quinoline-3-methanol.
Condensation Reactions: Schiff bases or hydrazones.
Applications De Recherche Scientifique
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their normal function . This interaction can lead to the inhibition of enzyme activity or interference with DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde can be compared with other quinoline derivatives to highlight its uniqueness:
2-Chloroquinoline-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-Methoxyquinoline-3-carbaldehyde: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
2-Chloro-6-methylquinoline-3-carbaldehyde:
These comparisons underscore the importance of the trifluoromethyl group in enhancing the compound’s lipophilicity and reactivity, making it a valuable intermediate in various chemical and biological applications.
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-4-8(11(13,14)15)1-2-9(6)16-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDGJWCAZCSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


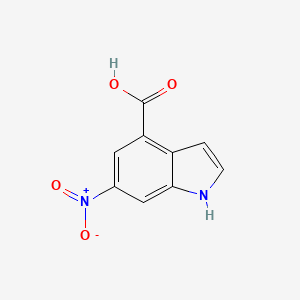
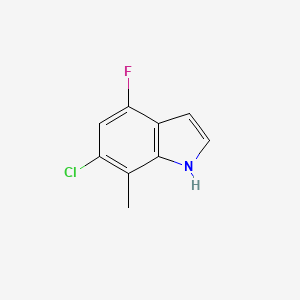
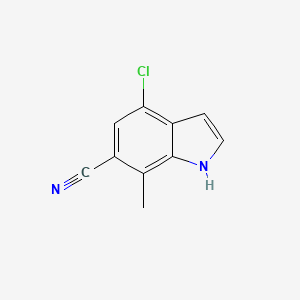
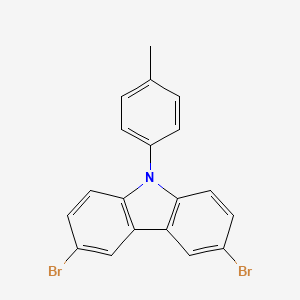
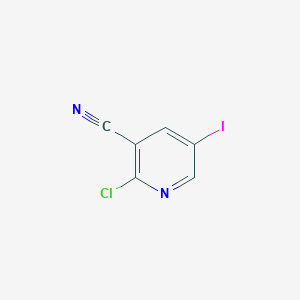


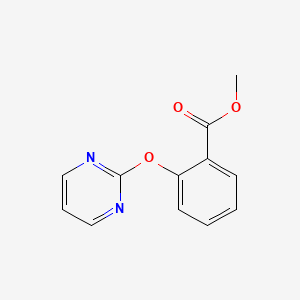
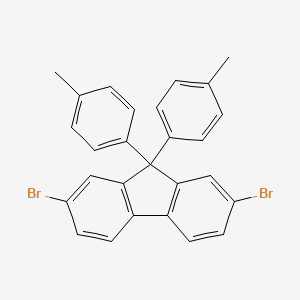
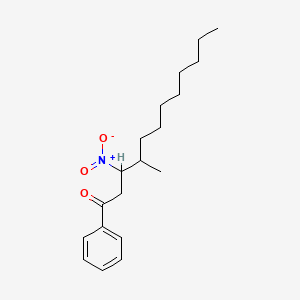
![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)
